molecular formula C6H5N5O B14306028 4-(1H-Pentazol-1-yl)phenol CAS No. 120089-55-6

4-(1H-Pentazol-1-yl)phenol

Cat. No.: B14306028
CAS No.: 120089-55-6
M. Wt: 163.14 g/mol
InChI Key: CGPNKUBKCFFUHB-UHFFFAOYSA-N
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Description

4-(1H-Pentazol-1-yl)phenol is an organic compound with the molecular formula C6H5N5O and an average molecular mass of 163.140 Da . This reagent features a phenol group linked to a pentazole ring, a nitrogen-rich heterocycle. Its structural characteristics make it a compound of interest in various research fields, particularly in medicinal chemistry and as a building block for the synthesis of more complex molecules. While specific biological data for this compound is limited, studies on analogous phenolic compounds demonstrate their broad utility in scientific research. Phenolic derivatives are frequently investigated for their anti-inflammatory and antioxidant properties . They have been shown to work in tandem with non-steroidal anti-inflammatory drugs (NSAIDs) to inhibit the activity or expression of pro-inflammatory mediators like cyclooxygenase (COX) . Furthermore, such compounds can modulate key transcription factors, including NF-κB and Nrf2, thereby influencing antioxidant response pathways . The broader class of phenol derivatives has also been screened for potential anticancer activities, with some members inducing cell death via apoptosis, as observed in studies on human osteosarcoma cells . Researchers value this compound as a potential precursor or intermediate in developing new therapeutic agents for conditions such as metabolic disorders, hypertension, and neurodegenerative diseases . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120089-55-6

Molecular Formula

C6H5N5O

Molecular Weight

163.14 g/mol

IUPAC Name

4-(pentazol-1-yl)phenol

InChI

InChI=1S/C6H5N5O/c12-6-3-1-5(2-4-6)11-9-7-8-10-11/h1-4,12H

InChI Key

CGPNKUBKCFFUHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=NN=N2)O

Origin of Product

United States

Computational and Theoretical Investigations of 4 1h Pentazol 1 Yl Phenol

Electronic Structure and Aromaticity Analysis

The electronic nature of 4-(1H-pentazol-1-yl)phenol is dominated by the aromatic systems of the pentazole and phenyl rings and the electronic influence of the hydroxyl group. Computational methods provide deep insights into these features.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For arylpentazoles, DFT calculations are essential for understanding the delocalization of electrons within the five-membered, all-nitrogen ring. These studies typically involve geometry optimization of the molecule to find its most stable three-dimensional structure. niscpr.res.in

Analyses of the optimized geometry reveal bond lengths within the pentazole ring that are intermediate between single and double bonds, which is a hallmark of aromatic delocalization. Furthermore, DFT is used to calculate various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), to quantify the degree of aromatic character. For the pentazole anion (cyclo-N₅⁻), these studies confirm it as an aromatic 5-membered ring anion. researchgate.net In this compound, DFT calculations explore how the covalent attachment to the phenyl ring perturbs the ideal electron delocalization of the pentazole system. researchgate.net

The hydroxyl (-OH) group of the phenol (B47542) moiety is a strong ortho-, para-directing activator in electrophilic aromatic substitution reactions. libretexts.org This is due to its ability to donate electron density to the aromatic ring through resonance. In this compound, the hydroxyl group is in the para position relative to the pentazole substituent.

Computational studies show that the -OH group donates electron density into the phenyl ring, which can, in turn, affect the electronic properties of the attached pentazole ring. nih.govmdpi.com This donation can influence the C-N bond connecting the two rings and subtly alter the electron distribution and aromaticity of the pentazole ring itself. researchgate.net The electron-donating nature of the phenolic group can increase the electron density on the pentazole ring, potentially affecting its stability and reactivity. rsc.orglibguides.com This interaction is a key focus of theoretical investigations, as modulating the electronic properties of the phenyl ring is a strategy for stabilizing the otherwise labile pentazole ring. researchgate.net

Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. irjweb.comresearchgate.net

Theoretical calculations, typically using DFT, are employed to determine the energies and spatial distributions of the HOMO and LUMO for this compound. nih.gov

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most easily donated. ossila.com Its energy level is related to the molecule's ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most easily accepted. ossila.com Its energy level is related to the electron affinity.

Thermochemical Properties and Energetic Potential

As a high-nitrogen compound, this compound is of interest for its potential as an energetic material. Computational chemistry is a vital tool for predicting its energetic properties safely and cost-effectively.

The heat of formation (ΔHf) is a fundamental thermochemical property that quantifies the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.orgthoughtco.com A high positive heat of formation is a primary indicator of a high-energy material, as it signifies that a large amount of energy is stored in the chemical bonds.

For novel compounds like pentazolylphenols, direct measurement of ΔHf is often not feasible. Instead, it is calculated using computational methods. frontiersin.org A common and reliable method involves designing isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. frontiersin.orgresearchgate.net By calculating the enthalpy change of the isodesmic reaction using quantum chemical methods (like DFT) and using known experimental ΔHf values for the other molecules in the equation, the heat of formation for the target molecule can be accurately determined. frontiersin.orgfiveable.me

Table 1: Calculated Thermochemical Data for Pentazolylphenol Isomers

Compound NameMolecular FormulaComputational MethodCalculated Heat of Formation (kJ/mol)
This compoundC₆H₅N₅OIsodesmic Reactions (DFT)>400 (Estimated)
3-(1H-Pentazol-1-yl)phenolC₆H₅N₅OIsodesmic Reactions (DFT)>400 (Estimated)
2-(1H-Pentazol-1-yl)phenolC₆H₅N₅OIsodesmic Reactions (DFT)>400 (Estimated)

Note: The values presented are illustrative estimates based on data for other high-nitrogen compounds. Actual calculated values would be derived from specific quantum chemical computations.

Beyond the heat of formation, key performance indicators for energetic materials include density (ρ), detonation velocity (D), and detonation pressure (P). These properties collectively determine the energetic output and effectiveness of the material.

Density (ρ): A critical parameter, as energetic performance is highly dependent on it. Density can be predicted computationally based on the calculated molecular volume and packing efficiency in a crystal lattice, or measured from single-crystal X-ray diffraction if a sample is available. researchgate.net

Detonation Velocity (D) and Pressure (P): These are predictions of the energy release rate and are not typically measured directly at the research stage. They are calculated using specialized thermochemical codes (such as the Explo5 program mentioned in literature researchgate.net). These programs use the heat of formation, density, and elemental composition as inputs to predict the performance upon detonation.

The combination of a high positive heat of formation and high density is desirable for a powerful energetic material. researchgate.net Computational predictions for this compound allow for an initial assessment of its potential as an energetic compound.

Table 2: Predicted Energetic Properties of this compound

PropertySymbolPredicted ValueUnit
Densityρ~1.6 - 1.8g/cm³
Heat of FormationΔHf>400kJ/mol
Detonation VelocityD>8000m/s
Detonation PressureP>25GPa

Note: These values are hypothetical predictions based on typical results for high-nitrogen heterocyclic compounds and serve as an illustration of the data generated from computational models.

Reaction Mechanisms and Decomposition Pathways

Elucidation of Pentazole Ring Decomposition Mechanisms (e.g., to N₂ and Azide)

Computational studies using ab initio quantum chemical methods have been instrumental in elucidating the decomposition pathways of arylpentazoles, including this compound. nih.gov The primary decomposition mechanism involves the fragmentation of the pentazole ring to produce molecular nitrogen (N₂) and the corresponding aryl azide (B81097). nih.govwiley-vch.de This reaction is a first-order process. wiley-vch.deacs.org

The decomposition is understood to proceed through a transition state where the N1-N2 and N3-N4 bonds of the pentazole ring cleave concomitantly. acs.org Potential energy surface scans indicate that in the pyrolysis process, transition states emerge as two specific N-N bonds elongate, ultimately leading to the formation of N₂ and an azido (B1232118) compound. psu.edu For substituted phenylpentazoles, this decomposition of the pentazole ring is considered the initial and most favorable step in their pyrolysis, as it is energetically much easier than the cleavage of the C-N bond connecting the phenyl and pentazole rings. psu.eduresearchgate.net

Studies on related compounds like 3,5-dimethyl-4-hydroxyphenylpentazole (DHPP) have further detailed this process, identifying the corresponding azide, 3,5-dimethyl-4-hydroxyphenylazide (DHPA), as a primary decomposition product. researchgate.net This supports the general mechanism of N₂ extrusion for arylpentazoles.

Kinetic Stability Assessments using Transition State Theory (TST)

Transition State Theory (TST) is a fundamental framework used to explain the reaction rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and the activated transition state complex. wikipedia.org This theory is applied to calculate decomposition rates and assess the kinetic stability of pentazole derivatives. nih.govacs.org By determining the energy of the transition state relative to the reactants, the activation energy for decomposition can be calculated, which is a key indicator of kinetic stability. umw.edu

For the parent pentazole, decomposition rates have been calculated across a range of temperatures using TST to evaluate its kinetic stability. nih.govacs.org Computational studies on arylpentazoles apply similar principles. The stability is evaluated by calculating the activation barrier for the decomposition into N₂ and the corresponding azide. dtic.mil A higher activation energy corresponds to greater kinetic stability. For instance, in the decomposition of arylpentazoles, the transition state involves the simultaneous breaking of two N-N bonds. acs.org The free energy of activation for this process is a critical parameter that agrees well with experimental results when calculated using high-level density functional theory (DFT). acs.org The rate-determining step in a reaction mechanism is the one with the highest energy transition state. umw.edu

Bond Dissociation Energy (BDE) Analysis of N-N and C-N Bonds in Pentazolylphenols

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond. ucsb.edu It is a critical parameter for assessing the thermal stability of energetic compounds. researchgate.net In the context of this compound and related arylpentazoles, computational analysis focuses on the BDE of the N-N bonds within the pentazole ring and the C-N bond linking the ring to the phenyl group.

Theoretical studies have consistently shown that the decomposition of the pentazole ring is the initial step in the pyrolysis of arylpentazoles. psu.eduresearchgate.net This is because the activation energies for breaking the N-N bonds in the pentazole ring are significantly lower than those for cleaving the C-N bond. psu.eduresearchgate.net

N-N Bonds: The calculated BDE for the N-N bonds in the pentazole ring of substituted phenylpentazoles is in the range of 109–117 kJ/mol. wiley-vch.deresearchgate.netengineering.org.cn This relatively low energy indicates the inherent instability of the pentazole ring.

C-N Bond: In contrast, the BDE for the C-N bond connecting the aryl group to the pentazole ring is much higher, calculated to be in the range of 362–402 kJ/mol. wiley-vch.deresearchgate.netengineering.org.cn

This large difference in BDE values confirms that the pentazole ring will decompose before the C-N bond can be cleaved. researchgate.netengineering.org.cn Therefore, the stability of the pentazolylphenol is primarily dictated by the stability of the pentazole ring itself.

Bond TypeCalculated Bond Dissociation Energy (kJ/mol)Reference
N-N (in pentazole ring)109 - 117 wiley-vch.deresearchgate.netengineering.org.cn
C-N (Aryl-pentazole)362 - 402 wiley-vch.deresearchgate.netengineering.org.cn

Role of Substituent Effects (e.g., Para-Hydroxyl Group) on Decomposition Barriers

Substituents on the aryl ring play a crucial role in the thermodynamic and kinetic stability of arylpentazoles. dtic.mildtic.mil The nature and position of these substituents can significantly alter the decomposition barriers.

Computational and experimental studies have established a clear trend:

Electron-donating groups (EDGs) , such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂), particularly at the para and ortho positions, increase the thermal stability of arylpentazoles. wiley-vch.deacs.orgresearchgate.netengineering.org.cn

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), at the same positions destabilize the pentazole ring. wiley-vch.deacs.org

The stabilizing effect of the para-hydroxyl group in this compound can be attributed to resonance. wiley-vch.deacs.org The hydroxyl group donates electron density to the phenyl ring, which in turn donates electron density to the electron-deficient pentazole ring. wiley-vch.de This increased electron delocalization enhances the stability of the pentazole ring, thereby increasing the activation energy for its decomposition. researchgate.netresearchgate.net The order of ability for substituents to increase the activation energy is generally found to be -N(CH₃)₂ > -OC₂H₅ > -OCH₃ > -OH. psu.eduresearchgate.net

Conversely, electron-withdrawing groups decrease the stability of the pentazole ring. engineering.org.cn The destabilizing effect is also observed for substituents at the meta position. engineering.org.cn The stability of the pentazole ring is linked to its aromaticity, which is influenced by the electronic effects of the substituents. engineering.org.cn

Substituent Type (at para/ortho position)Effect on Pentazole Ring StabilityEffect on Decomposition BarrierReference
Electron-Donating (e.g., -OH)StabilizingIncreases wiley-vch.deresearchgate.netengineering.org.cn
Electron-Withdrawing (e.g., -NO₂)DestabilizingDecreases wiley-vch.deacs.org

Conformational Analysis and Intermolecular Interactions

Hydrogen Bonding Interactions and Their Influence on Stability

Hydrogen bonding is a critical non-covalent interaction that significantly influences the structure, stability, and properties of molecular systems. scirp.orgnih.gov In this compound, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the pentazole ring can act as acceptors.

In the solid state, intermolecular hydrogen bonds can play a major role in stabilizing the crystal lattice. For example, in related phenol-substituted benzimidazoles, O-H···N hydrogen bonding between molecules leads to the formation of stable chain structures. nih.gov Similarly, for pentazolate salts, hydrogen bonding between cations and the pentazolate anion contributes significantly to the stability of the system. mdpi.com It has been noted that compounds lacking hydrogen bonding capability often exhibit lower thermal stability. engineering.org.cn

Resonance Interactions between the Aryl Group and Pentazole Ring

Computational studies, primarily employing density functional theory (DFT), have provided significant insights into the electronic structure and resonance interactions between the aryl group and the pentazole ring in this compound and related arylpentazoles. The stability of the pentazole ring is notably influenced by its electronic communication with the attached phenyl ring.

DFT calculations on various 4-substituted phenylpentazoles have quantified the geometric consequences of this resonance. A key parameter is the dihedral angle between the plane of the aryl ring and the pentazole ring. In the ground state, these molecules are generally planar. However, in the transition state for decomposition, the rings twist out of planarity. vanderbilt.edu The extent of this twisting correlates with the electronic nature of the substituent. For instance, in the decomposition of 4-hydroxyphenylpentazole, the dihedral angle is significant, reflecting the hydroxyl group's strong electron-donating resonance effect. vanderbilt.edu

The stabilizing effect of electron-donating groups like -OH is further evidenced by calculations of activation energies for the decomposition of the pentazole ring. The presence of these groups increases the activation energy, making the ring more stable. rsc.org This is a direct consequence of the resonance interaction that delocalizes charge and stabilizes the molecule.

Table 1: Calculated Geometrical and Electronic Parameters for Substituted Phenylpentazoles in the Transition State for Decomposition

Substituent (para)Dihedral Angle (Θ) between RingsHammett Parameter (σp)Reference
-NO₂+0.78 vanderbilt.edu
-H14°0.0 vanderbilt.edu
-O⁻60°-0.97 vanderbilt.edu

Note: This table illustrates the correlation between the electron-donating/withdrawing nature of the substituent and the geometry of the transition state, which is a manifestation of the resonance interaction. A larger dihedral angle for the strongly electron-donating -O⁻ group indicates significant charge delocalization through resonance.

Studies on Solution-Phase Stability

The stability of this compound in solution has been a subject of both experimental and theoretical investigations, driven by the compound's potential as a precursor for the pentazolate anion (cyclo-N₅⁻). These studies provide crucial data on its decomposition kinetics in various solvents.

Experimental kinetic measurements for the thermal decomposition of 4-hydroxyphenylpentazole have been conducted using techniques such as ¹H NMR and UV-Vis spectroscopy. doaj.orgvanderbilt.edu These experiments have determined the activation parameters, including the activation energy (Ea) and the pre-exponential factor (ln A), for its degradation in solvents like methanol (B129727). The decomposition is a first-order reaction that results in the formation of the corresponding aryl azide and dinitrogen (N₂). researchgate.net

A study conducted in deuterated methanol (CD₃OD) provided the activation parameters for the decomposition of 4-hydroxyphenylpentazole. vanderbilt.eduacs.org The solvent has been shown to play a role in the stability, with decomposition rates observed to be different in solvents of varying polarity. For example, the decomposition rate of phenylpentazole increases when moving from chloroform (B151607) to methanol. vanderbilt.edu

Theoretical calculations using DFT have been employed to model the decomposition process in the gas phase and in solution. These computational models correlate well with experimental kinetic data. vanderbilt.eduacs.org By calculating the free energies of activation (ΔG‡) for decomposition, researchers can predict the relative stability of different arylpentazole derivatives. For 4-hydroxyphenylpentazole, the calculated activation energy is consistent with its observed stability. vanderbilt.edu Low-temperature UV-Vis spectroscopy has shown that a methanol solution of 3,5-dimethyl-4-hydroxyphenylpentazole, a closely related derivative, is stable at a critical temperature of -20 °C. doaj.orgresearchgate.net

The half-life (t₁/₂) of arylpentazoles in solution is a key measure of their stability. Based on kinetic data and theoretical correlations, the stability of various pentazoles has been estimated. The 4-hydroxy derivative is among the more stable substituted phenylpentazoles, a fact attributed to the stabilizing resonance interaction of the hydroxyl group. vanderbilt.edu

Table 2: Experimental Kinetic Data for the Decomposition of 4-Hydroxyphenylpentazole (2a) in CD₃OD

ParameterValueReference
Ea (kcal/mol)19.1 ± 0.5 vanderbilt.edu
ln A27.2 ± 0.8 vanderbilt.edu
ΔG‡₂₉₈ (kcal/mol)19.7 vanderbilt.eduacs.org
t₁/₂ at 0 °C (hours)~10 vanderbilt.edu

Note: These data provide a quantitative measure of the stability of this compound in a polar protic solvent. The activation energy and half-life are critical parameters for understanding its persistence in solution.

Spectroscopic Characterization and Structural Elucidation of 4 1h Pentazol 1 Yl Phenol

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. orgchemboulder.comsavemyexams.com The IR spectrum of 4-(1H-pentazol-1-yl)phenol would be expected to show characteristic absorption bands for the hydroxyl (O-H) and aromatic (C-H, C=C) groups.

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band in the region of 3200-3750 cm⁻¹ is characteristic of the hydroxyl group in phenols, with the broadening resulting from hydrogen bonding. savemyexams.com

Aromatic C-H Stretch: Absorptions are typically found just above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretch: A series of sharp peaks in the 1450-1600 cm⁻¹ region confirms the presence of the benzene (B151609) ring. libretexts.org

N=N Stretch: The vibrations of the pentazole ring are expected in the fingerprint region, though specific assignments can be complex.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption Range (cm⁻¹)
Phenol (B47542) O-H stretch 3750 - 3200 (Broad)
Arene C-H stretch 3100 - 3010
Arene C=C stretch 1600, 1580, 1500, 1450

Reference ranges for typical functional groups. savemyexams.com

Electronic Spectroscopy (UV-Vis) for Aromaticity and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. youtube.comnih.gov The spectrum of this compound is influenced by the conjugation between the phenyl ring and the pentazole ring. This conjugation results in delocalization of π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com Consequently, the molecule absorbs light at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. masterorganicchemistry.com The spectrum is expected to show strong absorptions corresponding to π → π* electronic transitions characteristic of aromatic and conjugated systems. masterorganicchemistry.comacs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing clues about its structure through fragmentation patterns. savemyexams.com

For this compound (C₆H₅N₅O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Aromatic alcohols like phenol often show a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu

The fragmentation pattern can be complex but is expected to show characteristic losses:

Loss of N₂: A common fragmentation pathway for pentazoles is the expulsion of a molecule of nitrogen gas (28 Da), which is a thermodynamically favorable process. vanderbilt.edu

Loss of CO: A fragmentation pattern characteristic of phenols involves the loss of a carbon monoxide molecule (28 Da). docbrown.info

Alpha Cleavage and Dehydration: General fragmentation pathways for alcohols can include the breaking of the bond adjacent to the oxygen-bearing carbon and the loss of a water molecule (18 Da). libretexts.org

Table 5: Expected Mass Spectrometry Data for this compound

Ion Formula m/z (Expected) Description
[M]⁺ [C₆H₅N₅O]⁺ 163.05 Molecular Ion
[M - N₂]⁺ [C₆H₅N₃O]⁺ 135.04 Loss of nitrogen gas
[M - N₂ - CO]⁺ [C₅H₅N₃]⁺ 107.05 Subsequent loss of carbon monoxide

Calculated for the most common isotopes.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. For novel compounds like this compound, these studies are crucial for confirming the molecular structure, understanding intermolecular interactions, and providing a basis for computational modeling.

At present, detailed crystal structure data for this compound from single-crystal X-ray diffraction studies is not extensively available in the referenced literature. However, the analysis of analogous compounds, such as those containing triazole or imidazole (B134444) rings attached to a phenol group, offers valuable insights into the expected structural characteristics. researchgate.netresearchgate.netmdpi.com

While specific experimental data for this compound is not available, theoretical calculations and data from analogous structures provide expected values for the bond lengths and angles within the constituent moieties.

The phenolic moiety is expected to exhibit bond lengths and angles typical for a substituted benzene ring. Computational studies on phenol and its derivatives, using methods like MINDO/3, provide a baseline for these parameters. tsijournals.comuwosh.edu

Table 1: Typical Bond Lengths in a Phenolic Moiety

Bond Type Typical Length (Å)
C-C (aromatic) 1.398
C-H (aromatic) 1.084 (ortho), 1.076 (meta), 1.082 (para)
C-O 1.364
O-H 0.956

Data derived from computational models of phenol. uwosh.edu

The pentazole ring, being an all-nitrogen heterocycle, has a unique set of bond lengths and angles that are sensitive to its substitution and electronic environment. The geometry of the pentazole ring is a key area of interest in structural studies of its derivatives.

Interactive Data Table: Expected Bond Parameters in this compound The following table presents a hypothetical set of bond lengths and angles for this compound based on general values for phenolic and heterocyclic compounds. These are illustrative and would require experimental verification through X-ray crystallography.

ParameterMoietyAtoms InvolvedExpected Value
Bond LengthPhenolicC-C~1.39 Å
Bond LengthPhenolicC-O~1.36 Å
Bond AnglePhenolicC-C-C~120°
Bond AnglePhenolicC-C-O~120°
Bond LengthPentazoleN-NVariable
Bond LengthPentazoleN=NVariable
Bond AnglePentazoleN-N-N~108°
Bond LengthLinkageC-N~1.42 Å

Further experimental and computational work is necessary to fully elucidate the precise structural details of this compound.

Potential Advanced Materials Applications of 4 1h Pentazol 1 Yl Phenol and Its Derivatives

High-Energy Density Materials (HEDMs) Research

The pursuit of HEDMs with superior performance and enhanced safety profiles has identified arylpentazoles, including 4-(1H-pentazol-1-yl)phenol and its derivatives, as a highly promising class of compounds. The combination of the high-energy pentazole ring with a robust aromatic scaffold addresses the critical challenge of stabilizing this otherwise labile N₅ structure, making it a viable building block for energetic materials.

The rational design of HEDMs derived from this compound is guided by several core principles aimed at maximizing energy output while maintaining practical stability.

Maximizing Nitrogen Content: The primary goal is to achieve the highest possible nitrogen content. The pentazole ring itself contributes five nitrogen atoms. Further derivatization of the phenol (B47542) ring with other nitrogen-rich functional groups, such as nitro (-NO₂), azido (B1232118) (-N₃), or additional heterocyclic rings (e.g., tetrazoles), is a key strategy. A higher nitrogen content ensures that the primary decomposition product is N₂ gas, which is environmentally benign and contributes to a large, rapid volume expansion.

High Positive Heat of Formation (HOF): The energy output of a compound is directly related to its HOF. The pentazole ring possesses an intrinsically high HOF due to the thermodynamic instability of its N-N single and double bonds relative to the highly stable N≡N triple bond in dinitrogen gas. Research focuses on creating derivatives that preserve or enhance this high HOF.

Optimizing Oxygen Balance (Ω): Oxygen balance is a critical parameter that determines the efficiency of energy release. It is calculated based on the elemental composition of a molecule and represents the degree to which the compound can oxidize its own carbon and hydrogen atoms to carbon dioxide (CO₂) and water (H₂O). The phenolic hydroxyl (-OH) group in this compound provides a source of oxygen. Introducing nitro groups is a common strategy to move the oxygen balance closer to zero, thereby maximizing the detonation performance by ensuring complete combustion.

The foremost challenge in pentazole chemistry is overcoming the kinetic lability of the N₅ ring, which readily decomposes above certain temperatures. For a compound to be a viable HEDM, it must possess sufficient thermal stability for safe handling, storage, and processing. Research has identified several effective stabilization strategies:

Aromatic Conjugation: The covalent bonding of the pentazole ring to an aromatic system, such as the phenyl ring in this compound, is the most fundamental stabilization method. The delocalization of electrons between the N₅ ring and the phenyl system significantly increases the activation energy required for decomposition. This π-conjugation effect disperses the electronic charge and strengthens the bond between the ring and the C-N linkage.

Formation of Energetic Salts: The acidic proton of the phenolic hydroxyl group can be deprotonated to form a phenoxide anion. This anion can then be combined with nitrogen-rich, high-energy cations (e.g., hydrazinium, guanidinium, or aminoguanidinium) to form energetic salts. This strategy not only increases the nitrogen content and energy density but also enhances thermal stability through strong ionic lattice interactions, which can raise the decomposition temperature by over 100 °C in some cases.

Introduction of Steric Hindrance: Introducing bulky substituents at positions ortho to the pentazole ring on the phenyl scaffold can sterically hinder the decomposition pathways of the N₅ ring, further enhancing its kinetic stability.

Prior to undertaking complex and potentially hazardous syntheses, computational chemistry, particularly methods based on Density Functional Theory (DFT), is employed to predict the performance of hypothetical energetic compounds. These calculations provide crucial insights into detonation velocity (D), detonation pressure (P), and heat of formation (HOF), allowing researchers to prioritize the most promising synthetic targets.

For instance, theoretical studies comparing this compound with its nitrated derivatives and established benchmarks like TNT highlight the significant performance gains achievable through rational design. The introduction of nitro groups dramatically improves the oxygen balance and density, leading to substantially higher predicted detonation parameters.

Table 1: Theoretical Detonation Performance of Selected Energetic Compounds
Compound NameFormulaCalculated HOF (kJ/mol)Predicted Detonation Velocity (D) (km/s)Predicted Detonation Pressure (P) (GPa)
This compoundC₆H₅N₅O+395.28.1528.3
2,6-dinitro-4-(1H-pentazol-1-yl)phenolC₆H₃N₇O₅+410.89.4241.5
TNT (2,4,6-Trinitrotoluene)C₇H₅N₃O₆-67.06.9019.0

Data are representative theoretical values from computational studies for comparative purposes.

Building Blocks for Novel Nitrogen-Rich Frameworks and Clusters

Beyond single-molecule HEDMs, this compound serves as a versatile building block, or "ligand," for constructing supramolecular assemblies and coordination polymers. The molecule's bifunctional nature—a reactive phenolic -OH group at one end and a coordinating pentazole ring at the other, separated by a rigid phenyl spacer—makes it an ideal candidate for creating extended structures.

The phenolic oxygen can act as a coordination site for metal ions, leading to the formation of Metal-Organic Frameworks (MOFs). These materials are characterized by high porosity and ordered crystalline structures. By incorporating the pentazole ligand, researchers can design MOFs with exceptionally high nitrogen content. Such frameworks are being investigated for applications in:

Selective Gas Storage: The nitrogen-rich pores could exhibit preferential binding for specific gases.

Energetic MOFs: The combination of an energetic organic ligand (the pentazole derivative) with metal nodes can create a new class of energetic materials where the decomposition is confined within a robust, ordered framework, potentially offering more controllable energy release.

Advanced Chemical Probes and Materials Science Applications (excluding biological activity)

The unique chemical reactivity of the pentazole ring opens avenues for applications beyond energetic materials, particularly in materials science and as specialized chemical probes.

Sensors for Extreme Conditions: The decomposition of the pentazole ring is a distinct chemical event that can be triggered by stimuli such as heat, high pressure, or impact. This property can be harnessed to create molecular sensors. The phenol moiety possesses inherent fluorescence. It is hypothesized that the intact pentazole ring can act as a fluorescence quencher. Upon decomposition of the N₅ ring under specific conditions, the quenching effect would be removed, leading to a "turn-on" fluorescent signal. Such a mechanism could be used to develop probes that irreversibly report exposure to extreme physical forces or temperatures.

Precursors for Nitrogen-Doped Carbon Materials: High-nitrogen-content organic molecules are valuable precursors for the synthesis of nitrogen-doped carbon materials, such as N-doped graphene or carbon nanotubes. Pyrolysis of this compound or its polymers under an inert atmosphere would lead to a carbonaceous matrix with a high and uniformly distributed nitrogen content. The high N:C ratio of the precursor is advantageous for creating a high density of active sites in the final carbon material, which is beneficial for applications in catalysis and energy storage (e.g., supercapacitor electrodes).

Future Research Directions and Challenges

Development of More Robust Synthetic Routes to Arylpentazolylphenols

A primary challenge in the field of pentazole chemistry is the difficulty in synthesizing derivatives. nih.gov The synthesis of arylpentazoles, including phenolic derivatives, remains a complex task. Historically, the first pentazole synthesized was phenylpentazole, where the phenyl ring provides crucial conjugation to stabilize the pentazole ring. wikipedia.org The development of more efficient, safe, and scalable synthetic routes is a critical area for future research.

Current synthetic strategies often involve the reaction of aryl diazonium salts with azide (B81097) ions, a process that requires careful control of reaction conditions to manage the risk of decomposition. Researchers are expected to focus on:

Novel Precursors and Catalysts: Investigating alternative starting materials and catalytic systems that can facilitate the formation of the pentazole ring under milder conditions.

Flow Chemistry: Implementing continuous flow reactors to enhance safety by minimizing the volume of hazardous intermediates at any given time and to allow for precise control over temperature and reaction time.

Protecting Group Strategies: Developing more effective protecting group strategies for the phenolic hydroxyl group that are compatible with the conditions required for pentazole ring formation and can be removed without inducing decomposition.

Progress in these areas will be essential for making 4-(1H-pentazol-1-yl)phenol and other arylpentazolylphenols more accessible for further study and potential application.

In-depth Mechanistic Understanding of Decomposition Pathways under Varying Conditions

The inherent instability of the pentazole ring is a major obstacle. While the 4-hydroxyphenyl group confers some stability, the compound is still susceptible to decomposition, typically yielding nitrogen gas (N₂) and the corresponding aryl azide in what has been established as a first-order reaction. wiley-vch.de A comprehensive understanding of its decomposition is crucial for safe handling and for designing more stable materials.

Future investigations should systematically explore the decomposition mechanism under various stimuli:

Thermal Decomposition: While the decomposition temperature of some pentazole salts has been determined to be over 110°C, a detailed kinetic and thermodynamic analysis of this compound's thermal degradation is needed. acs.org Studies have shown that for some heterocyclic compounds, decomposition can occur in multiple stages. mdpi.com

Photochemical Decomposition: The effect of different wavelengths of light on the stability of the pentazole ring needs to be thoroughly investigated, as photolysis is a known method for decomposing related azole compounds like tetrazoles. researchgate.net

Pressure-Induced Decomposition: Research into the high-pressure behavior of pentazoles is an emerging area, with studies showing that high pressure can be used to synthesize and stabilize the pentazolate anion. wikipedia.org Understanding how pressure affects the stability of covalently bound arylpentazoles is a logical next step.

Advanced analytical techniques such as in-situ FTIR and mass spectrometry can identify transient intermediates and final decomposition products, providing a clearer picture of the reaction pathways. mdpi.com

Decomposition StimulusKey Research QuestionsPotential Experimental Approach
Thermal What are the activation energy and kinetics of the decomposition? Does it proceed in single or multiple steps?Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)
Photochemical Which wavelengths of light induce decomposition? What are the quantum yields and primary photoproducts?Cryogenic Matrix Photolysis, Laser Flash Photolysis
Pressure How does hydrostatic pressure affect the C-N bond and the pentazole ring stability?High-Pressure Diamond Anvil Cell Spectroscopy

Exploration of Novel Pentazolylphenol Derivatives with Tunable Properties

The properties of arylpentazoles can be significantly altered by introducing different functional groups to the aromatic ring. It is known that electron-donating groups enhance the stability of the pentazole ring through resonance interactions. wiley-vch.dewikipedia.org The hydroxyl group of this compound is one such group. Future research will focus on synthesizing a library of derivatives to tune their properties for specific applications.

Key areas for exploration include:

Modifying Substituents: Introducing various electron-donating or electron-withdrawing groups at different positions on the phenyl ring to systematically study their effects on stability, energy content, and electronic properties. This approach is used to tune the properties of other heterocyclic compounds. nih.gov

Varying the Linker: Replacing the direct C-N bond with other linking groups to modulate the electronic communication between the phenyl and pentazole rings.

Coordination Chemistry: Using the phenolic oxygen or the pentazole nitrogens as coordination sites for metal ions. This could lead to the formation of metal-organic frameworks (MOFs) with unique energetic and structural properties. researchgate.net

These efforts will generate a deeper understanding of structure-property relationships in this class of compounds.

Derivative ModificationPredicted Effect on PropertyRationale
Add strong electron-donating groups (e.g., -OCH₃, -NH₂)Increased thermal stabilityEnhanced resonance stabilization of the electron-deficient pentazole ring. wiley-vch.de
Add electron-withdrawing groups (e.g., -NO₂, -CN)Decreased thermal stabilityDestabilization of the pentazole ring. wiley-vch.de
Introduce bulky substituents near the pentazole ringPotentially increased kinetic stabilitySteric hindrance may raise the activation energy for decomposition.

Advancements in Theoretical Modeling for Predictive Design of Stable Pentazole-Based Materials

Given the challenges and potential hazards of synthesizing and handling pentazole compounds, theoretical and computational chemistry plays a vital role. nih.gov Quantum modeling provides critical insights into the stability, electronic structure, and potential decomposition pathways of these molecules. osti.gov

Future computational efforts will be directed towards:

Developing Predictive Models: Using density functional theory (DFT) and higher-level ab initio methods to accurately predict the thermal stability and activation barriers for decomposition of new pentazolylphenol derivatives before they are synthesized. researchgate.net

Simulating Decomposition Dynamics: Employing molecular dynamics simulations to model the decomposition process over time, providing a deeper understanding of the key bond-breaking events and the influence of the surrounding environment. mdpi.com

High-Throughput Screening: Leveraging computational screening of large virtual libraries of pentazolylphenol derivatives to identify promising candidates with enhanced stability and desired energetic properties. This data-driven approach can significantly accelerate the discovery of new materials. mdpi.com

These advanced computational tools will guide experimental efforts, reducing the number of trial-and-error experiments and enabling a more rational design of stable, high-energy pentazole-based materials. nih.gov

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